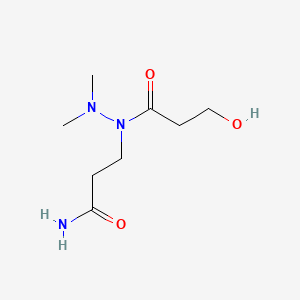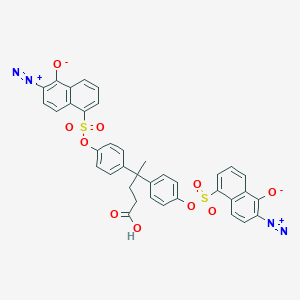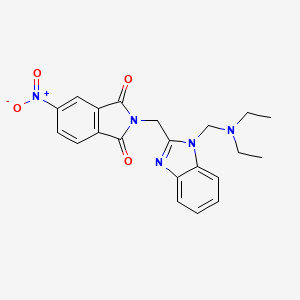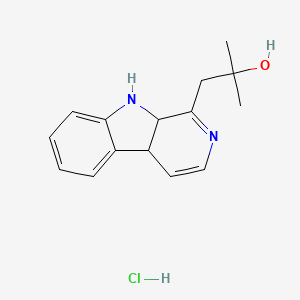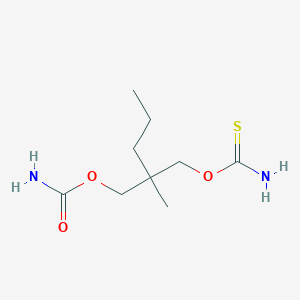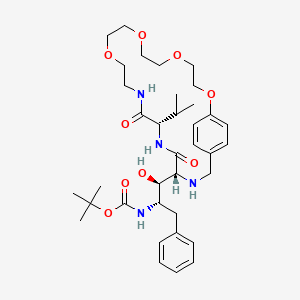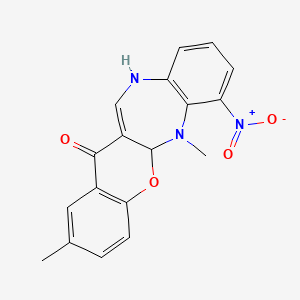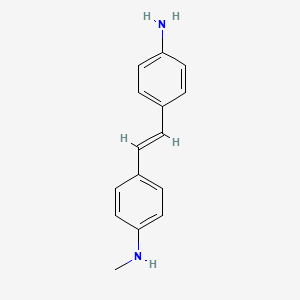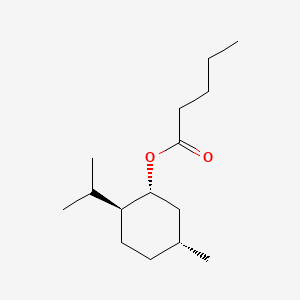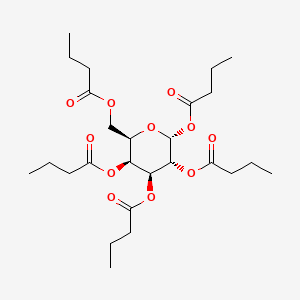
alpha-D-Galactopyranose, pentabutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Galactopyranose, pentabutanoate is a derivative of alpha-D-Galactopyranose, a monosaccharide that is a constituent of many polysaccharides
Vorbereitungsmethoden
The synthesis of alpha-D-Galactopyranose, pentabutanoate typically involves the esterification of alpha-D-Galactopyranose with butanoic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to drive the esterification to completion .
Industrial production methods for such esters often involve similar esterification reactions but on a larger scale, with continuous removal of water to shift the equilibrium towards the ester product. The use of more efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Alpha-D-Galactopyranose, pentabutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the butanoate groups with other functional groups. For example, treatment with ammonia can yield the corresponding amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Galactopyranose, pentabutanoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: This compound can be used to investigate the metabolic pathways of esterified sugars in biological systems.
Medicine: Research into its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the synthesis of biodegradable polymers and as an intermediate in the production of various fine chemicals.
Wirkmechanismus
The mechanism of action of alpha-D-Galactopyranose, pentabutanoate involves the hydrolysis of the ester bonds to release alpha-D-Galactopyranose and butanoic acid. This hydrolysis can be catalyzed by esterases and other enzymes in biological systems. The released alpha-D-Galactopyranose can then enter various metabolic pathways, while butanoic acid can be further metabolized or utilized in other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Galactopyranose, pentabutanoate can be compared with other esterified sugars such as:
Alpha-D-Glucopyranose, pentaacetate: Similar esterification but with acetate groups instead of butanoate.
Beta-D-Galactopyranose, pentabutanoate: Similar structure but with a different anomeric configuration.
Alpha-D-Mannopyranose, pentabutanoate: Similar esterification but with mannose instead of galactose.
The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which can influence its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
125161-50-4 |
|---|---|
Molekularformel |
C26H42O11 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetra(butanoyloxy)oxan-2-yl]methyl butanoate |
InChI |
InChI=1S/C26H42O11/c1-6-11-18(27)32-16-17-23(34-19(28)12-7-2)24(35-20(29)13-8-3)25(36-21(30)14-9-4)26(33-17)37-22(31)15-10-5/h17,23-26H,6-16H2,1-5H3/t17-,23+,24+,25-,26-/m1/s1 |
InChI-Schlüssel |
URBLVNWOCAGFPV-JKYBTISASA-N |
Isomerische SMILES |
CCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Kanonische SMILES |
CCCC(=O)OCC1C(C(C(C(O1)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


